molecular formula C23H16ClF2N3O2 B2740181 N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide CAS No. 1208450-58-1

N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide

Cat. No.: B2740181
CAS No.: 1208450-58-1
M. Wt: 439.85
InChI Key: PNFZZNRWGMHNOL-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by three key structural motifs:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Substituents:
    • A 4-chlorophenyl group at the N1 position.
    • A 4-fluorophenyl group at the C1 position.
    • A 4-[(4-fluorophenyl)methoxy] group at the C4 position.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF2N3O2/c24-16-3-9-19(10-4-16)27-23(30)22-21(31-14-15-1-5-17(25)6-2-15)13-29(28-22)20-11-7-18(26)8-12-20/h1-13H,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFZZNRWGMHNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CN(N=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions:

    Ether formation: The 4-fluorobenzyl group can be introduced via an etherification reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the biological activity of pyrazole derivatives.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural homology with several pyrazole-carboxamide derivatives. Below is a comparative analysis:

Compound Name Key Structural Differences Biological/Physicochemical Implications Reference
5-(4-Fluorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide - 2,4-Dichlorophenyl at N1
- 3-Pyridylmethyl amide substituent
Enhanced lipophilicity; pyridyl group may improve CNS penetration .
4-(4-Fluorophenyl)-5-(3-(4-fluorophenyl)ureido)-1-methyl-1H-pyrazole-3-carboxamide - Ureido group at C5
- Methyl group at N1
Ureido moiety increases hydrogen-bonding capacity, potentially improving target selectivity .
4-(4-Nitrophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide - Nitrophenyl at C4
- Thiadiazole ring at amide position
Nitro group introduces electron-withdrawing effects; thiadiazole may confer anti-inflammatory activity .
2-{[1-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide - Imidazole core
- Sulfanyl bridge and dimethoxyphenyl group
Sulfanyl group enhances metabolic stability; imidazole may modulate kinase inhibition .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Property Target Compound Compound 10a Compound 20
Molecular Weight ~500 g/mol (estimated) 441.87 g/mol 398.38 g/mol
LogP (Predicted) 4.5–5.0 3.8 3.2
Hydrogen Bond Donors 1 2 3

Biological Activity

N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This compound's structure suggests a range of interactions with biological targets, making it a subject of interest in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The structural characteristics can be confirmed through techniques such as NMR spectroscopy and single-crystal X-ray diffraction, which reveal the compound's planar conformation and substitution patterns that may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in tumor growth. For instance, a related compound was shown to inhibit AKT2/PKBβ, a critical kinase in glioma malignancy, leading to reduced cell viability in glioblastoma models .

Table 1: Summary of Anticancer Activity

CompoundTarget Cancer TypeMechanism of ActionIC50 (µM)
4jGlioblastomaAKT2 InhibitionLow micromolar
N/AVariousApoptosis InductionN/A

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds incorporating the pyrazole scaffold have demonstrated significant activity against various pathogens. For example, specific derivatives were evaluated for their minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Staphylococcus epidermidis, showing promising results with MIC values ranging from 0.22 to 0.25 µg/mL .

Table 2: Antimicrobial Activity Overview

CompoundPathogenMIC (µg/mL)Mechanism
7bStaphylococcus aureus0.22Bactericidal
10Staphylococcus epidermidis0.25Bactericidal

Case Studies

  • In Vitro Studies on Glioblastoma : A study focused on the effects of a related pyrazole derivative on patient-derived glioblastoma cells demonstrated significant inhibition of neurosphere formation, indicating its potential as an anti-glioma agent .
  • Antimicrobial Efficacy : Another investigation evaluated several pyrazole derivatives against common bacterial strains, confirming their effectiveness in inhibiting biofilm formation and bacterial growth .

Q & A

Q. What synthetic strategies are commonly employed for synthesizing this compound?

The compound is typically synthesized via multi-step organic reactions, including condensation, nucleophilic substitution, and functional group protection/deprotection. Key steps involve optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, intermediates may require inert atmospheres to prevent oxidation, and purification is often achieved via column chromatography or recrystallization .

Q. Which analytical techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for verifying proton and carbon environments, while Infrared (IR) spectroscopy identifies functional groups like carboxamide or aromatic C-F bonds. Mass Spectrometry (MS) confirms molecular weight, and X-ray crystallography (using programs like SHELX) resolves 3D atomic arrangements for unambiguous structural assignment .

Q. What structural features influence its biological activity?

The fluorine atoms enhance lipophilicity and metabolic stability, while the pyrazole core and carboxamide group enable hydrogen bonding with biological targets. Comparative studies with analogs (e.g., replacing chlorine with other halogens) reveal structure-activity relationships (SAR) critical for optimizing interactions with enzymes or receptors .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

Discrepancies in NMR signals or crystallographic refinement (e.g., disorder in aromatic rings) can be addressed by cross-validating with 2D NMR techniques (COSY, HSQC) or computational methods like Density Functional Theory (DFT) to predict spectral patterns. For crystallography, SHELXL’s restraints and TWIN commands help model challenging data .

Q. What methodologies optimize reaction yields in multi-step syntheses?

Design of Experiments (DoE) systematically tests variables (e.g., temperature, stoichiometry) to identify optimal conditions. Reaction progress is monitored via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Statistical tools (e.g., ANOVA) analyze yield data, while intermediates are stabilized using antioxidants (e.g., BHT) under inert atmospheres .

Q. How to design assays for studying target receptor binding?

Radioligand displacement assays quantify binding affinity (IC50 values) using tritiated or fluorescent probes. Surface Plasmon Resonance (SPR) measures real-time interaction kinetics (ka/kd). Molecular docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis studies on key amino acid residues .

Q. What strategies compare biological activity across structural analogs?

Structure-Activity Relationship (SAR) studies involve synthesizing analogs with systematic substitutions (e.g., varying halogen positions). In vitro assays (e.g., enzyme inhibition, cytotoxicity) are paired with Principal Component Analysis (PCA) to cluster compounds by activity profiles. Pharmacophore modeling identifies critical interaction features .

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